molecular formula C15H10BrFN2O2S B5482892 (5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione

(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B5482892
M. Wt: 381.2 g/mol
InChI Key: GLXNRCASKYLIKP-AWNIVKPZSA-N
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Description

(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione is a synthetic organic compound that features a unique combination of bromothiophene and fluorophenyl groups attached to an imidazolidine-2,4-dione core

Properties

IUPAC Name

(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O2S/c16-10-5-11(22-8-10)6-13-14(20)19(15(21)18-13)7-9-3-1-2-4-12(9)17/h1-6,8H,7H2,(H,18,21)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXNRCASKYLIKP-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC(=CS3)Br)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC(=CS3)Br)/NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-bromothiophene-2-carbaldehyde with 3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the bromothiophene moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Natural sweeteners with similar structural complexity.

    Triple bond compounds: Molecules with triple bonds, offering unique reactivity.

Uniqueness

(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione is unique due to its specific combination of bromothiophene and fluorophenyl groups, which confer distinct chemical and biological properties not found in other similar compounds .

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